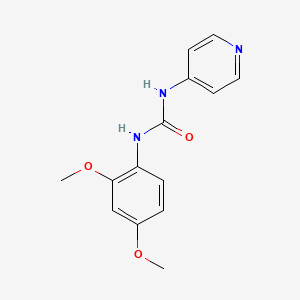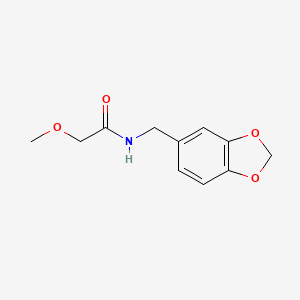
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea, also known as DPU-1, is a small molecule inhibitor that has been widely used in scientific research. It was designed to target protein kinases, which are enzymes that play a crucial role in cell signaling pathways. DPU-1 has been shown to inhibit the activity of several protein kinases, including JNK, p38, and ERK1/2.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been used in a variety of scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, this compound has been studied for its potential to treat Alzheimer's disease and other neurodegenerative disorders.
作用机制
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. Specifically, this compound targets the ATP-binding pocket of these enzymes, preventing them from phosphorylating downstream targets. This leads to a disruption of cell signaling pathways, which can result in cell death or reduced cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models. In addition, this compound has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific kinases in cell signaling pathways. In addition, this compound has been shown to have low toxicity, making it a safe choice for in vitro and in vivo experiments.
One limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, this compound has a relatively short half-life, which can limit its effectiveness in some studies.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. In addition, researchers are exploring the use of this compound in combination with other drugs to enhance its effectiveness. Finally, there is interest in developing new inhibitors that are more potent and specific than this compound.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea involves several steps, starting with the reaction of 2,4-dimethoxyaniline with 4-chloropyridine to form N-(2,4-dimethoxyphenyl)-4-chloropyridin-2-amine. This intermediate is then reacted with potassium cyanate to form this compound. The final product is obtained through purification and characterization.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-3-4-12(13(9-11)20-2)17-14(18)16-10-5-7-15-8-6-10/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDWRBYTYNJEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)




methanone](/img/structure/B5811631.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
![[(4-acetylphenyl)hydrazono]malononitrile](/img/structure/B5811643.png)